tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrazole ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry of the product. Common reagents used in the synthesis include tert-butyl carbamate, oxolane derivatives, and catalysts such as palladium or other transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions as a reagent or intermediate .
Biology
In biology, this compound may be used in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical research .
Medicine
It may be used in the synthesis of drugs or as a component in drug formulations .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate include other carbamates and derivatives with similar functional groups. Examples include:
- tert-Butyl carbamate
- N-Boc-protected anilines
- Tetrasubstituted pyrroles
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts specific reactivity and interactions, making it valuable in various applications .
Properties
Molecular Formula |
C12H19N3O3 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-8-5-7-17-10(8)9-4-6-13-15-9/h4,6,8,10H,5,7H2,1-3H3,(H,13,15)(H,14,16)/t8-,10-/m1/s1 |
InChI Key |
AHHLOSAPBDFQII-PSASIEDQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@H]1C2=CC=NN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C2=CC=NN2 |
Origin of Product |
United States |
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